molecular formula C14H20BrN B8345953 1-(4-Bromobenzyl)-4,4-dimethylpiperidine

1-(4-Bromobenzyl)-4,4-dimethylpiperidine

Cat. No. B8345953
M. Wt: 282.22 g/mol
InChI Key: AKLPTUFIYVJZAG-UHFFFAOYSA-N
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Patent
US09216980B2

Procedure details

A mixture of 4-bromobenzyl bromide (500 mg, 2.0 mmol) and 4,4-dimethylpiperidine (249 mg, 2.2 mmol) and potassium carbonate (331 mg, 2.4 mmol) in acetonitrile (20 mL) was heated under reflux for 2 h. The reaction mixture was then cooled to ambient temperature and the reaction mixture concentrated under reduced pressure. The resultant oil was loaded onto an SCX-2 cartridge (10 g) and eluted with 2N ammonia in methanol to afford the title compound (323 mg, 57%). 1H NMR (CDCl3, 300 MHz): 7.42 (d, J=8.31 Hz, 2H), 7.19 (d, J=8.24 Hz, 2H), 3.44 (s, 2H), 2.35 (t, J=5.44 Hz, 4H), 1.37 (t, J=5.60 Hz, 4H), 0.90 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH3:10][C:11]1([CH3:17])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:14]2[CH2:15][CH2:16][C:11]([CH3:17])([CH3:10])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
249 mg
Type
reactant
Smiles
CC1(CCNCC1)C
Name
Quantity
331 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with 2N ammonia in methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2CCC(CC2)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 323 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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